Fmoc-N-Me-Thr(tBu)-OH
CAS No.: 117106-20-4
Cat. No.: VC21545102
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117106-20-4 |
|---|---|
| Molecular Formula | C24H29NO5 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
| Standard InChI | InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1 |
| Standard InChI Key | VIUVLZHFMIFLHU-VFNWGFHPSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
| Canonical SMILES | CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Fmoc-N-Methyl-O-tert-butyl-L-threonine (CAS: 117106-20-4) is a protected derivative of the amino acid threonine. It has a molecular formula of C24H29NO5 and a molecular weight of 411.49 g/mol . The compound's structure features several key components:
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A threonine backbone with (2S,3R) stereochemistry
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An N-methyl group at the alpha amino position
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A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus
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A tert-butyl (tBu) protecting group on the hydroxyl side chain of threonine
The compound is also known by several synonyms including Fmoc-N-Me-Thr(tBu)-OH, (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid, and N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-threonine .
Physical and Chemical Properties
This compound exhibits specific physicochemical properties that are important for its handling and application in synthesis:
The compound's physical properties, particularly its solubility profile and stability, make it suitable for various synthetic applications, especially in solid-phase peptide synthesis .
Synthesis Methods
Several approaches exist for synthesizing Fmoc-N-Methyl-O-tert-butyl-L-threonine, with solid-phase synthesis being particularly effective for laboratory-scale preparation.
Solid-Phase Synthesis Approach
A notable method for synthesizing this compound involves using 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid . This approach offers several advantages:
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It prevents unwanted side reactions during the methylation process
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It allows for efficient purification
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It results in high yields and purity of the final product
The synthesis typically follows these key steps:
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Loading the amino acid onto the 2-CTC resin
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N-methylation using either dimethyl sulfate or methyl iodide as methylating agents
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Cleavage from the resin under mild acidic conditions
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Purification by appropriate methods such as chromatography
Comparative Yields from Different Methylation Strategies
Research has demonstrated that both dimethyl sulfate and methyl iodide can be used effectively for the N-methylation step, though with different efficiency profiles:
| Methylation Reagent | Amino Acid | Resin (mg) | Loading (mEq/g) | Theoretical Yield (mg) | Experimental Yield (mg) | % Yield | Retention Time (tr) | % Purity |
|---|---|---|---|---|---|---|---|---|
| Dimethyl sulfate | Thr(tBu) | 152.5 | 1.54 | 97.0 | 71.1 | 73.3 | 6.007 | 90.83 |
| Methyl iodide | βAla | 155.5 | 1.76 | 89.2 | 81.5 | 91.3 | 5.257 | 94.07 |
The table demonstrates that while both methods are viable, the choice of methylation reagent can impact the final yield and purity of the synthesized compound .
Applications in Peptide Chemistry
Fmoc-N-Methyl-O-tert-butyl-L-threonine serves critical functions in various aspects of peptide chemistry and biochemical research.
Solid-Phase Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it offers several advantages:
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The Fmoc group can be selectively removed under basic conditions (typically using piperidine)
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The tert-butyl protecting group remains stable during Fmoc removal but can be cleaved under acidic conditions
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The N-methylation provides specific conformational constraints to the resulting peptide
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It allows for the incorporation of N-methylated amino acids into peptides, which can enhance their pharmacological properties
This orthogonal protection strategy enables precise control during peptide assembly, making it invaluable for the synthesis of complex peptides with specific structural requirements.
Enhancing Peptide Stability
N-methylation of amino acids in peptides has been shown to:
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Increase resistance to enzymatic degradation
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Enhance membrane permeability
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Improve bioavailability
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Modify the secondary structure of peptides
These properties make Fmoc-N-Methyl-O-tert-butyl-L-threonine particularly valuable for developing peptide-based therapeutics with improved pharmacokinetic profiles .
Research Applications
The compound has found diverse applications across multiple fields of scientific research.
Drug Development
Fmoc-N-Methyl-O-tert-butyl-L-threonine has been utilized in the development of various peptide-based drugs:
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In the preparation of antifungal cyclic depsipeptide petriellin
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In the synthesis of peptidomimetic compounds with enhanced stability against proteolytic degradation
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In creating peptides with improved oral bioavailability
The incorporation of N-methylated amino acids like this compound can significantly alter the pharmacological properties of peptide therapeutics, making them more suitable for clinical applications.
Protein Engineering
Researchers have employed this compound in protein engineering applications to:
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Modify protein structures
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Enhance protein stability
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Alter protein-protein interactions
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Study the effects of N-methylation on protein folding and function
These applications provide valuable insights into protein structure-function relationships and aid in the development of protein-based therapeutics with improved properties.
Analytical Chemistry
The compound has applications in analytical chemistry, particularly in:
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Characterizing peptides and proteins
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Studying peptide interactions and stability
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Developing methods for analyzing N-methylated peptides
These analytical applications contribute to a better understanding of peptide chemistry and facilitate the development of improved analytical techniques.
The commercial availability of high-purity Fmoc-N-Methyl-O-tert-butyl-L-threonine has facilitated its widespread use in research and pharmaceutical development. The pricing trends suggest that industrial-scale production has made this compound more accessible for various applications.
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